![molecular formula C18H15N3O4 B6386226 5-(4-Cbz-Aminopheny)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261944-15-3](/img/structure/B6386226.png)
5-(4-Cbz-Aminopheny)-(2,4)-dihydroxypyrimidine, 95%
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Overview
Description
5-(4-Cbz-Aminopheny)-(2,4)-dihydroxypyrimidine, 95% (5-Cbz-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95%) is a synthetic compound that has been used in a wide range of scientific research applications. It is a derivative of the pyrimidine family, and is known for its unique ability to interact with other compounds in a variety of ways.
Scientific Research Applications
5-Cbz-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a wide range of scientific research applications. It has been used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanism of action of various compounds, and to study the effects of various compounds on the immune system.
Mechanism of Action
The mechanism of action of 5-Cbz-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% is not fully understood. However, it is believed that the compound may interact with various other compounds in a variety of ways. It is believed that the compound may act as an inhibitor of certain enzymes, or as a ligand for certain receptors. Additionally, it is believed that the compound may interact with various other compounds in a variety of ways, such as forming complexes with other compounds or binding to other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cbz-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% are not fully understood. However, it is believed that the compound may interact with various other compounds in a variety of ways. It is believed that the compound may act as an inhibitor of certain enzymes, or as a ligand for certain receptors. Additionally, it is believed that the compound may interact with various other compounds in a variety of ways, such as forming complexes with other compounds or binding to other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Cbz-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its high purity and its ability to interact with various other compounds in a variety of ways. Additionally, the compound is relatively inexpensive and easy to obtain. The limitations of using 5-Cbz-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include the fact that the mechanism of action of the compound is not fully understood, and the fact that the compound may interact with various other compounds in a variety of ways.
Future Directions
The future directions for 5-Cbz-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% include further research into the mechanism of action of the compound, as well as further research into the biochemical and physiological effects of the compound. Additionally, further research into the interaction of the compound with various other compounds in a variety of ways is needed. Furthermore, further research into the advantages and limitations of using the compound in laboratory experiments is needed. Finally, further research into the potential applications of the compound in various scientific research applications is needed.
Synthesis Methods
5-Cbz-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% is synthesized through a three-step process. The first step involves the condensation of 4-aminobenzophenone (4-ABP) and 2,4-dihydroxy-5-methylpyrimidine (DHMP) to form 5-Cbz-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95%. The second step involves the reduction of the Cbz group to form the desired product. The third step involves the purification of the product to obtain 95% purity.
properties
IUPAC Name |
benzyl N-[4-(2,4-dioxo-1H-pyrimidin-5-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-15(10-19-17(23)21-16)13-6-8-14(9-7-13)20-18(24)25-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24)(H2,19,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMGEQPJNSUBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[4-(2,4-dioxo-1H-pyrimidin-5-yl)phenyl]carbamate |
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